N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide
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Overview
Description
N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a cyclopropyl group, a pyrimidinylpyrazole moiety, and an adamantane carboxamide, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the adamantane-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with the amine derivative of 5-cyclopropyl-2-pyrimidin-2-ylpyrazole under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions could introduce various functional groups into the pyrimidinyl or pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-tubercular agent, given its structural similarity to other compounds known to inhibit mycobacterial growth .
Industry
In industry, the compound’s stability and unique properties make it a candidate for use in the development of new materials, such as polymers or coatings, that require specific chemical resistance or mechanical properties.
Mechanism of Action
The mechanism by which N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. In the context of its potential anti-tubercular activity, it may inhibit enzymes or proteins essential for the survival of Mycobacterium tuberculosis, thereby preventing the bacteria from replicating .
Comparison with Similar Compounds
Similar Compounds
Naphthamide derivatives: Known for their anti-tubercular activity.
Quinolone-2-carboxamides: Another class of compounds with potential anti-tubercular properties.
4-arylthiazole-2-carboxamides: Studied for their inhibitory effects on mycobacterial growth.
Uniqueness
N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide stands out due to its combination of a cyclopropyl group, a pyrimidinylpyrazole moiety, and an adamantane carboxamide. This unique structure may confer specific interactions with biological targets that are not observed with other similar compounds, potentially leading to enhanced efficacy or reduced toxicity.
Properties
IUPAC Name |
N-(5-cyclopropyl-2-pyrimidin-2-ylpyrazol-3-yl)adamantane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-20(19-15-7-12-6-13(9-15)10-16(19)8-12)24-18-11-17(14-2-3-14)25-26(18)21-22-4-1-5-23-21/h1,4-5,11-16,19H,2-3,6-10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYWQGNVGCCXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3C4CC5CC(C4)CC3C5)C6=NC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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